TrxR1-IN-1
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Overview
Description
TrxR1-IN-1 is a novel inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that plays a crucial role in maintaining cellular redox homeostasis by reducing thioredoxin. Thioredoxin reductase 1 is a selenoprotein that helps protect cells from oxidative stress and is involved in various cellular processes, including DNA synthesis, cell proliferation, and apoptosis . This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells by disrupting redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TrxR1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a selenocysteine-containing precursor, followed by its acetylation and subsequent coupling with other functional groups to form the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions: TrxR1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized intermediates, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
TrxR1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study redox biology and the role of thioredoxin reductase 1 in cellular processes . In biology and medicine, this compound is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells by disrupting redox balance . Additionally, it has applications in studying oxidative stress and its impact on various diseases .
Mechanism of Action
TrxR1-IN-1 exerts its effects by inhibiting the activity of thioredoxin reductase 1, thereby disrupting the redox balance within cells. This inhibition leads to an accumulation of reactive oxygen species (ROS) and oxidative stress, ultimately resulting in apoptosis of cancer cells . The molecular targets of this compound include the active site of thioredoxin reductase 1, where it binds and inhibits the enzyme’s activity . The pathways involved in its mechanism of action include the activation of apoptotic signaling pathways and the disruption of cellular redox homeostasis .
Comparison with Similar Compounds
TrxR1-IN-1 is unique compared to other thioredoxin reductase inhibitors due to its specific binding affinity and potency. Similar compounds include auranofin, piperlongumine, and butaselen, which also target thioredoxin reductase but may have different mechanisms of action and therapeutic profiles . This compound stands out for its potential to induce apoptosis in cancer cells with high specificity and minimal off-target effects .
List of Similar Compounds:- Auranofin
- Piperlongumine
- Butaselen
- Cynaropicrin
- Securinine
- Vitagulantin A
- Gambogenic acid
- Sanguinarine
- Jolkinolide B
- Gelenaline
Properties
Molecular Formula |
C23H18N2O4Se |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[2-[[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]methylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H18N2O4Se/c1-15(26)29-20-8-4-2-6-18(20)22(27)24-14-16-10-12-17(13-11-16)25-23(28)19-7-3-5-9-21(19)30-25/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
YTNGXACANTXCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |
Origin of Product |
United States |
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